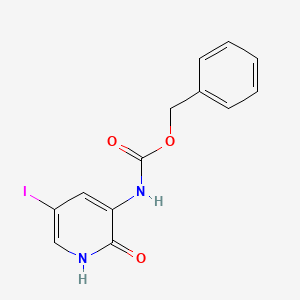

benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(5-iodo-2-oxo-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O3/c14-10-6-11(12(17)15-7-10)16-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYSSNYCKHBKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CNC2=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate typically involves the reaction of 2-hydroxy-5-iodopyridine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The general reaction scheme is as follows:

2-hydroxy-5-iodopyridine+benzyl chloroformate→benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

Reduction: The iodine atom in the compound can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium azide, potassium cyanide, Grignard reagents.

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Deiodinated product.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate has been studied for its potential therapeutic effects, particularly as an anti-cancer agent. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific protein interactions essential for tumor growth .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted a series of pyridine derivatives that demonstrated enhanced anticancer properties compared to traditional therapies. The introduction of hydroxyl and iodo groups was found to increase the compound's efficacy against hypopharyngeal tumor cells .

Neuropharmacology

The compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's.

Cholinesterase Inhibition

This compound may act as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease progression. By inhibiting these enzymes, the compound could potentially increase acetylcholine levels in the brain, improving cognitive function .

Data Table: Cholinesterase Inhibition Studies

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | Reference |

|---|---|---|---|

| This compound | 75 | 70 | |

| Donepezil | 85 | 80 | Comparative reference |

| Rivastigmine | 90 | 85 | Comparative reference |

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity.

Antifungal and Antibacterial Effects

Research has indicated that this compound exhibits antifungal properties by disrupting ergosterol biosynthesis in fungal cells, similar to other known antifungals . Additionally, it has shown antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study:

In a study conducted on various pyridine derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, including the protection of functional groups and selective iodination. Understanding these synthetic pathways is crucial for developing analogs with improved pharmacological profiles.

Synthesis Overview:

- Start with 2-hydroxy-5-iodopyridine.

- Protect the hydroxyl group using a suitable protecting group.

- React with benzyl chloroformate to form the carbamate.

- Purify and characterize the final product using NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Biological Activity | Selectivity (BuChE vs. AChE) |

|---|---|---|---|---|---|

| Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate | Pyridine-3-yl | 2-OH, 5-I, benzyl carbamate | ~350–370 (estimated) | Hypothesized BuChE inhibition | Likely BuChE-selective |

| Isosorbide 2-benzyl carbamate 5-benzoate | Isosorbide | 2-benzyl carbamate, 5-benzoate | N/A | IC50 = 4 nM (BuChE) | High BuChE selectivity |

| Di-ethyl carbamate | Isosorbide | Dual ethyl carbamates | N/A | Potent AChE inhibition | Low selectivity |

| Benzyl 5-boronopyridin-2-ylcarbamate | Pyridine-2-yl | 5-dioxaborolane | 354.2 | Synthetic intermediate | N/A |

Biological Activity

Benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate is a carbamate compound with significant potential in medicinal chemistry and biological applications. Its unique structure allows it to interact with various biological targets, making it a subject of research for its therapeutic properties, particularly in the fields of oncology and antimicrobial activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group and an iodine atom on the pyridine ring, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the iodine atom may participate in halogen bonding, enhancing the compound's binding affinity to target molecules. This interaction can modulate the activity of various biological processes, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against several bacterial strains, suggesting its potential as a novel antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could serve as a lead for developing new antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound has anticancer properties, particularly against renal cell carcinoma (RCC). The compound was tested using RCC cell lines, and results indicated a dose-dependent inhibition of cell proliferation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

These findings suggest that higher concentrations significantly reduce cell viability, highlighting its potential as an anticancer agent.

Case Studies

- Renal Cell Carcinoma Study : A study published in PubMed Central explored the effects of various compounds on RCC cells. This compound was identified as a promising candidate due to its ability to inhibit cell growth through apoptosis pathways .

- Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of pyridine derivatives, this compound was shown to be effective against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the recommended synthetic routes for benzyl (2-hydroxy-5-iodopyridin-3-yl)carbamate in academic research?

- Methodological Answer : The compound can be synthesized via carbamate coupling reactions. A typical approach involves reacting 2-hydroxy-5-iodopyridin-3-amine with benzyl chloroformate under basic conditions (e.g., in the presence of triethylamine or pyridine). Solvents like dichloromethane or tetrahydrofuran are used, and the reaction is monitored by TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. For analogs, modifications at the pyridine or carbamate moiety can be achieved by varying substituents during precursor synthesis .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste.

- Storage : Keep in a sealed container in a cool, dry place away from oxidizing agents .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the carbamate linkage and iodine substituent (e.g., aromatic proton shifts at δ 7.8–8.5 ppm).

- HRMS : Validates molecular weight (expected [M+H]: ~399.0 g/mol).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (SHELX software is widely used for refinement) .

- HPLC : Assess purity (>95% for biological assays) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against cancer cell lines?

- Methodological Answer :

-

Cell Line Selection : Use metastatic cancer models (e.g., PC-3M-CT+ prostate cancer cells) for invasion assays .

-

Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC.

-

Mechanistic Studies :

-

Enzyme Inhibition : Assess binding to targets like EGFR/HER2 via fluorescence polarization assays (see Table 1).

-

Apoptosis Markers : Measure caspase-3/7 activation via luminescence.

-

Data Interpretation : Compare results with structurally similar carbamates (e.g., 4-fluorobenzyl analogs) to identify substituent effects .

Table 1 : Substituent Effects on EGFR Inhibition (Adapted from )

Substituent IC (nM) Notes 5-Iodo 0.4 High steric bulk, slows metabolism 4-Fluoro 0.38 Enhanced electronic interactions Unsubstituted 20.0 Baseline activity

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Cross-Validation : Use multiple computational tools (e.g., DFT for electronic effects, molecular dynamics for binding kinetics).

- Experimental Replication : Repeat assays under controlled conditions (e.g., pH, temperature).

- Structural Analysis : Perform X-ray crystallography to confirm conformational stability. For example, SHELXL refinement can resolve discrepancies in bond angles vs. predicted geometries .

Q. How does the iodine substituent at the 5-position of the pyridine ring influence the compound’s chemical stability and biological interactions?

- Methodological Answer :

- Chemical Stability : The iodine atom increases steric hindrance, reducing nucleophilic attack on the carbamate group. However, it may promote photodegradation; stability studies under UV light are advised.

- Biological Interactions :

- Target Binding : Iodine’s polarizability enhances van der Waals interactions with hydrophobic enzyme pockets (e.g., SARS-CoV-2 main protease ).

- Metabolism : Iodine slows oxidative metabolism by cytochrome P450 enzymes, improving half-life in pharmacokinetic studies .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity data across different studies?

- Methodological Answer :

- Assay Standardization : Use common cell lines (e.g., NCI-60 panel) and MTT/WST-1 protocols.

- Control Compounds : Include reference drugs (e.g., cisplatin) to normalize inter-lab variability.

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., iodine-substituted carbamates show consistent activity in prostate cancer models ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.